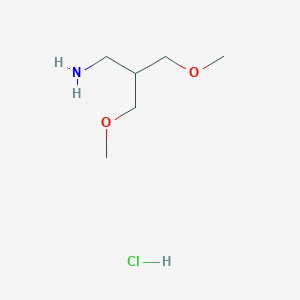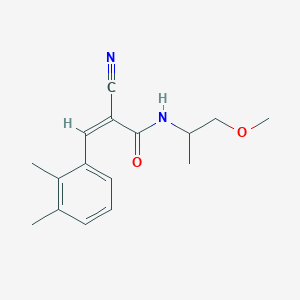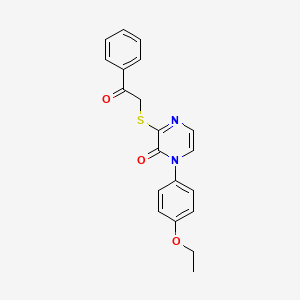
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. PTC-209 was first discovered as a novel activator of the p53 tumor suppressor pathway, leading to its investigation as a potential anticancer agent. However, further research has revealed that PTC-209 has a broader range of biological activities that make it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : A study by Prabhuswamy et al. (2016) detailed the synthesis of a similar compound, highlighting the methods used and the crystal structure obtained through X-ray diffraction studies. This provides insights into the synthesis techniques that could be applicable to our compound of interest (Prabhuswamy et al., 2016).
Molecular Interaction and QSAR Studies : The work by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which shares structural similarities, included molecular interaction studies and Quantitative Structure-Activity Relationship (QSAR) analysis, which are crucial in understanding the biological potential of such compounds (Saeed et al., 2015).
Biological Activity
Analgesic, Anti-inflammatory, and Antimicrobial Activities : A study by Gein et al. (2019) investigated the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole-3-carboxamides, indicating potential areas of therapeutic application for similar compounds (Gein et al., 2019).
Antileukemic Activities : Earl and Townsend (1979) researched on derivatives of pyrazole-carboxamide, including their antileukemic activities, which suggests a possible application in cancer research for similar structures (Earl & Townsend, 1979).
Antitumor Activities : Xin (2012) synthesized a pyrazolo pyrimidine derivative and evaluated its antitumor activities, providing a basis for understanding how similar compounds might interact with tumor cells (Xin, 2012).
Chemical Reactions and Characterization
Reactions with Other Chemicals : The study by Khutova et al. (2014) explored the reaction of a pyrazole derivative with thionyl chloride, which could be relevant for understanding the chemical behavior of our compound under study (Khutova et al., 2014).
Structure Elucidation : A study by Girreser et al. (2016) focused on structure elucidation of a designer drug with a pyrazole skeleton. This kind of research is crucial in determining the precise chemical structure, which is essential for understanding the potential applications of similar compounds (Girreser et al., 2016).
Propiedades
IUPAC Name |
2,4-dimethyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-24-14-7-5-13(6-8-14)15-11-25-18(20-15)21-17(23)16-12(2)10-19-22(16)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOWZCGNGRGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2451753.png)






![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451768.png)



![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)